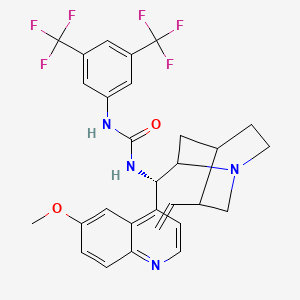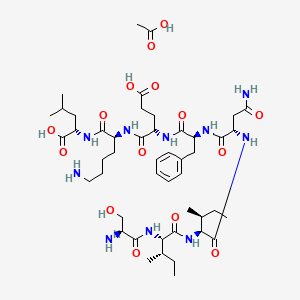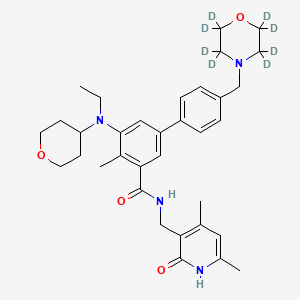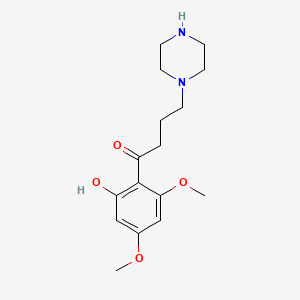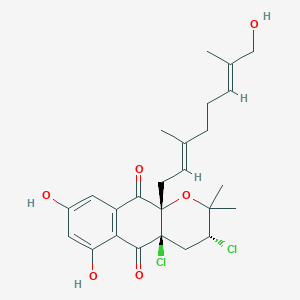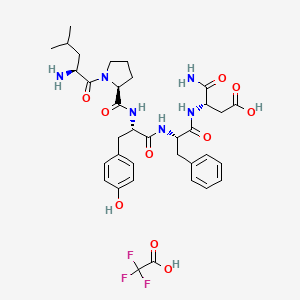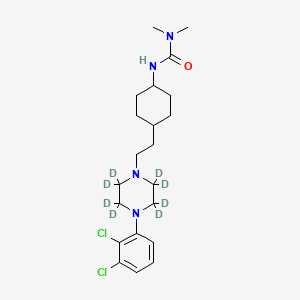
Cariprazine D8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cariprazine D8 is a deuterated form of Cariprazine, an atypical antipsychotic agent. Cariprazine is primarily used for the treatment of schizophrenia and bipolar disorder. It functions as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, while also acting as an antagonist at serotonin 5-HT2A receptors . The deuterated form, this compound, is chemically similar but contains deuterium atoms, which can influence its pharmacokinetic properties.
Méthodes De Préparation
The synthesis of Cariprazine involves several key steps:
Condensation Reaction: 4-(2-hydroxyethyl)cyclohexanone reacts with 1-(2,3-dichlorophenyl)piperazine to produce an intermediate compound.
Reducing Ammonolysis: The intermediate undergoes a reducing ammonolysis reaction to form trans-4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexylamine.
Acylation Reaction: This intermediate is then acylated with N,N-dimethylmethylcarbamoyl chloride to produce Cariprazine.
For industrial production, the process is optimized for scalability and cost-effectiveness. The pharmaceutical composition often involves creating solid particles of Cariprazine pamoate, which are then suspended in an aqueous solution for administration .
Analyse Des Réactions Chimiques
Cariprazine undergoes several types of chemical reactions:
Oxidation: Cariprazine can be oxidized under specific conditions, leading to the formation of various metabolites.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Cariprazine can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cariprazine D8 has a wide range of scientific research applications:
Chemistry: It is used in studies to understand the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of Cariprazine.
Biology: Researchers use this compound to study its interactions with biological systems, particularly its binding affinity to dopamine and serotonin receptors.
Medicine: This compound is investigated for its potential therapeutic effects in treating psychiatric disorders like schizophrenia and bipolar disorder
Mécanisme D'action
Cariprazine D8 exerts its effects primarily through its action on dopamine and serotonin receptors. It functions as a partial agonist at dopamine D2 and D3 receptors, which helps in modulating dopamine levels in the brain. This action is crucial for controlling symptoms of schizophrenia and bipolar disorder . Additionally, this compound acts as an antagonist at serotonin 5-HT2A receptors, which contributes to its antipsychotic effects .
Comparaison Avec Des Composés Similaires
Cariprazine D8 is compared with other atypical antipsychotics like aripiprazole and brexpiprazole. While all these compounds act on dopamine and serotonin receptors, this compound has a higher affinity for D3 receptors, which may offer advantages in treating negative and cognitive symptoms of schizophrenia . Other similar compounds include:
Aripiprazole: Another partial agonist at dopamine D2 receptors but with different receptor binding profiles.
Brexpiprazole: Similar to Cariprazine but with distinct pharmacological properties and receptor affinities.
This compound’s unique receptor binding profile and deuterium substitution make it a promising candidate for further research and therapeutic applications.
Propriétés
Formule moléculaire |
C21H32Cl2N4O |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
1,1-dimethyl-3-[4-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]urea |
InChI |
InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i12D2,13D2,14D2,15D2 |
Clé InChI |
KPWSJANDNDDRMB-DHNBGMNGSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1CCC2CCC(CC2)NC(=O)N(C)C)([2H])[2H])([2H])[2H])C3=C(C(=CC=C3)Cl)Cl)([2H])[2H])[2H] |
SMILES canonique |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


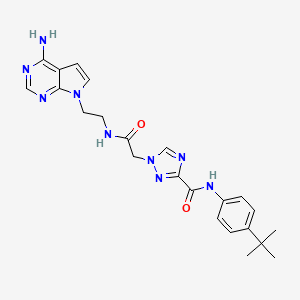
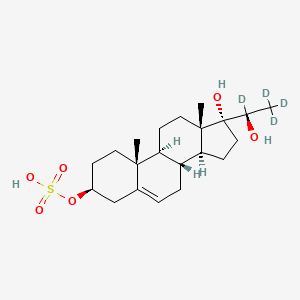
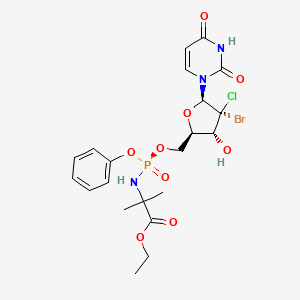
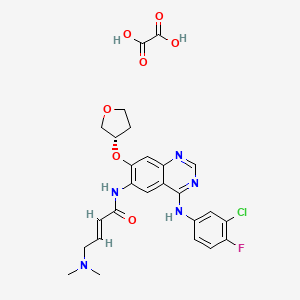
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
